molecular formula C10H7N3OS2 B1417467 2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile CAS No. 109532-85-6

2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B1417467
M. Wt: 249.3 g/mol
InChI Key: VDPMRMLCAJPWSP-UHFFFAOYSA-N
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Description

“2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile” is a chemical compound with the linear formula C11H8N2S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

  • Application in Conductive Charge-Transfer Complexes and Low-Bandgap Polymers
    • Summary of the Application : This compound is used in the synthesis of isomeric naphthodithiophenes and their derivatives, which are applied to conductive charge-transfer complexes and low-bandgap polymers .
    • Methods of Application : The synthesis involves the creation of novel peri-fused heteroaromatics, including the parent syn-NDT and the di (2-thienyl) derivative of anti-NDT . The UV/vis spectra of these heteroaromatics show considerable red-shifts of the π–π* transitions as compared to that of pyrene, making them chromogens ranging from yellow to purple .
    • Results or Outcomes : Cyclic voltammetry indicates that they have much stronger electron donating abilities than pyrene. Consequently, all of them, except for the methyl derivatives, can form highly conductive molecular complexes with iodine and DDQ . The electrochemical oxidation of the parent naphthodithiophenes and the di (2-thienyl) derivatives leads to the formation of conductive polymers, which show low HOMO–LUMO bandgaps upon undoping .
  • Application in Organic Field-Effect Transistors (OFETs)
    • Summary of the Application : This compound is used in the synthesis of p-type organic semiconductors for OFETs applications .
    • Methods of Application : The synthesis involves the creation of alkyl substituted tetrathienoacene (TTAR) consisting of T, TT & DTT as the end capped moieties .
    • Results or Outcomes : Among the synthesized organic semiconductors from the building block, the one with DTT as the end capped moiety showed promising results .

properties

IUPAC Name

2-methylsulfanyl-6-oxo-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS2/c1-15-10-12-8(7-3-2-4-16-7)6(5-11)9(14)13-10/h2-4H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPMRMLCAJPWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384346
Record name 2-(methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731364
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile

CAS RN

109532-85-6
Record name 2-(methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile
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2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile
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2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile
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2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 5
2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
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2-(Methylthio)-6-oxo-4-(2-thienyl)-1,6-dihydropyrimidine-5-carbonitrile

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